molecular formula C22H32N2O7 B091500 Isoaminile citrate CAS No. 126-10-3

Isoaminile citrate

Katalognummer: B091500
CAS-Nummer: 126-10-3
Molekulargewicht: 436.5 g/mol
InChI-Schlüssel: ZXASMEUEMIIBDZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Isoaminile citrate is a synthetic compound developed for its antitussive (cough-suppressing) properties. As a research chemical, it offers significant value for investigations into respiratory physiology and neuropharmacology. Structurally similar to methadone, Isoaminile is classified as a centrally-acting antitussive agent . Its primary research application lies in studying the cough reflex; a double-blind clinical study found it as effective as other known antitussives in suppressing cough in patients, with a duration of action that was somewhat longer in experimental models . Preclinical animal studies indicated it was as efficacious as codeine but devoid of any respiratory depressant effect, a key point of interest for research into safer cough suppression . The compound's mechanism of action is dualistic. In addition to its central antitussive effects, it also exhibits notable anticholinergic activity, possessing both antimuscarinic and antinicotinic properties . This profile makes Isoaminile citrate a useful pharmacological tool for dissecting the complex interactions between different neural pathways—specifically, the central cough centers and the peripheral cholinergic receptors—that regulate airway reflexes. Researchers can utilize this compound to explore new targets for managing hypertussive states characterized by cough reflex hypersensitivity. This product is supplied for research purposes only and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Eigenschaften

CAS-Nummer

126-10-3

Molekularformel

C22H32N2O7

Molekulargewicht

436.5 g/mol

IUPAC-Name

4-(dimethylamino)-2-phenyl-2-propan-2-ylpentanenitrile;2-hydroxypropane-1,2,3-tricarboxylic acid

InChI

InChI=1S/C16H24N2.C6H8O7/c1-13(2)16(12-17,11-14(3)18(4)5)15-9-7-6-8-10-15;7-3(8)1-6(13,5(11)12)2-4(9)10/h6-10,13-14H,11H2,1-5H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)

InChI-Schlüssel

ZXASMEUEMIIBDZ-UHFFFAOYSA-N

SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Kanonische SMILES

CC(C)C(CC(C)N(C)C)(C#N)C1=CC=CC=C1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O

Andere CAS-Nummern

28416-66-2

Verwandte CAS-Nummern

77-51-0 (Parent)

Synonyme

isoaminile
isoaminile citrate
Peracon
Perogan

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Profile

  • Molecular Formula : C₁₆H₂₄N₂.C₆H₈O₇
  • Molecular Weight : 436.50 g/mol
  • Classification : Antitussive agent

Isoaminile citrate is structurally related to methadone and exhibits both anticholinergic and antinicotinic properties, which contribute to its therapeutic effects in cough suppression and potentially other medical applications.

Antitussive Agent

Isoaminile citrate is primarily utilized as a cough suppressant. Clinical studies have demonstrated its effectiveness in reducing cough frequency and severity in patients with various respiratory conditions.

  • Efficacy : In a comparative study, isoaminile citrate (40 mg) was found to be as effective as chlophedianol (20 mg) in suppressing cough, with a longer duration of action observed for isoaminile . The study involved 66 participants suffering from cough associated with chest diseases, indicating that isoaminile can be a viable alternative to traditional cough suppressants.

Management of Respiratory Conditions

Due to its mechanism of action, which involves the central nervous system's modulation of the cough reflex, isoaminile citrate may be beneficial in managing symptoms associated with respiratory diseases such as chronic bronchitis and asthma. Its anticholinergic effects may also help reduce bronchial secretions, providing symptomatic relief.

Muscarinic Receptor Modulation

Research has explored isoaminile's potential to modulate muscarinic receptors, which are implicated in various physiological processes. This property may have implications for treating conditions like overactive bladder and asthma, where muscarinic receptor signaling plays a crucial role.

Nicotine Interaction Studies

Isoaminile's structural similarities to nicotine have made it a valuable tool in research aimed at understanding nicotine's effects on the body. Studies utilizing isoaminile have contributed to insights regarding nicotine addiction and the development of smoking cessation therapies.

Clinical Trials

A randomized double-blind clinical trial compared isoaminile citrate with chlophedianol hydrochloride for efficacy as an antitussive agent. Results indicated that both medications effectively suppressed cough, but isoaminile was noted for fewer side effects and a longer duration of action .

Intoxication Cases

Reports of acute intoxications from compulsive use of isoaminile highlight its potential for misuse. A study documented cases where young adults experienced adverse effects from intravenous administration of isoaminile, although it was concluded that the compound does not induce physical dependence . These findings underscore the importance of monitoring usage patterns in clinical settings.

Comparative Analysis with Other Antitussives

CompoundEfficacyDuration of ActionSide EffectsDependence Potential
Isoaminile CitrateHighLongMildNone
ChlophedianolHighModerateMild skin reactionsLow
CodeineHighVariableModerate (respiratory depression)Yes

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Chlophedianol Hydrochloride

Chlophedianol hydrochloride, another centrally acting antitussive, was directly compared with isoaminile citrate in a 1982 double-blind trial involving 66 patients. Key findings include:

  • Efficacy: Isoaminile (40 mg) matched chlophedianol (20 mg) in reducing cough frequency over 3-hour and 24-hour periods .
  • Duration : Isoaminile exhibited a longer duration of action .
  • Lung Function: Chlophedianol showed a marginally greater improvement in peak expiratory flow rate (PEFR) after 7 days .

Codeine

Codeine, an opioid antitussive, shares central action but differs critically in safety:

  • Efficacy : Isoaminile demonstrated comparable cough suppression to codeine in animal models .
  • Respiratory Effects : Unlike codeine, isoaminile lacks respiratory depressant activity, making it safer for patients with compromised lung function .

Dextromethorphan Hydrobromide

Dextromethorphan, a non-opioid NMDA receptor antagonist, differs in mechanism but shares antitussive applications:

  • Efficacy: No direct comparative studies exist, but dextromethorphan is widely used for acute coughs. Isoaminile’s longer duration may offer advantages in chronic cases .

Guaiacolsulfonate

Guaiacolsulfonate (sulfoguaiacol), an expectorant with mild antitussive properties, contrasts with isoaminile:

  • Mechanism : Primarily enhances mucus clearance rather than suppressing cough reflex .
  • Clinical Use : Often combined with antitussives like isoaminile for dual-action therapy in productive coughs .

Data Tables

Table 1: Comparative Pharmacological Profiles of Antitussive Agents

Compound Mechanism Efficacy (vs. Isoaminile) Duration of Action Key Side Effects
Isoaminile Citrate Central cough suppression Reference >3 hours Mild drowsiness
Chlophedianol HCl Central cough suppression Equivalent <3 hours Allergic rash (rare)
Codeine Opioid receptor agonist Equivalent 4–6 hours Respiratory depression
Dextromethorphan HBr NMDA receptor antagonist No direct data 4–6 hours Dizziness, hallucinations
Guaiacolsulfonate Expectorant Lower Variable Gastrointestinal upset

Table 2: Molecular and Regulatory Profiles

Compound Molecular Formula Regulatory Status (FDA/EMA) LD₅₀ (Animal Models)
Isoaminile Citrate C₂₂H₃₂N₂O₇ Approved (Unique ID: 27K34XSD46) 55 mg/kg (mouse, IV)
Isoaminile Cyclamate C₂₂H₃₇N₃O₃S Approved (Unique ID: 4055851484) 298 mg/kg (mouse, oral)
Chlophedianol HCl C₁₄H₂₂ClNO Approved Not reported

Research Findings and Clinical Implications

  • Combination Therapy : Synergy with expectorants like guaiacolsulfonate may optimize treatment for productive coughs .
  • Dosage Optimization : The 40 mg thrice-daily regimen of isoaminile balances efficacy and tolerability, as evidenced by stable cough counts and PEFR improvements .

Q & A

Q. How to structure a research paper on Isoaminile citrate to meet IMRaD standards?

  • Answer :
  • Introduction : Highlight gaps in citrate-based antitussives; cite conflicting pharmacokinetic data .
  • Methods : Detail synthesis protocols and statistical models (e.g., "Data were analyzed using GraphPad Prism v9.0") .
  • Results : Use tables to compare bioavailability across formulations (Table 1: AUC₀–₂₄, Cₘₐₓ).
  • Discussion : Reconcile findings with prior studies; propose SAR-driven optimization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Isoaminile citrate
Reactant of Route 2
Isoaminile citrate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.